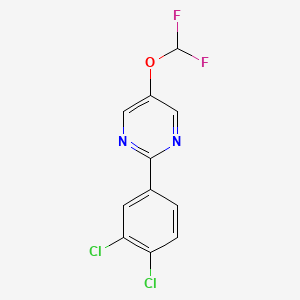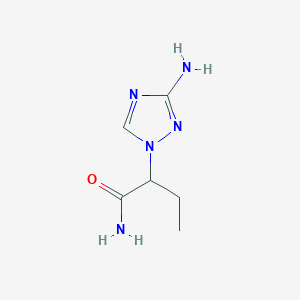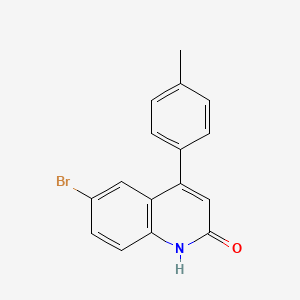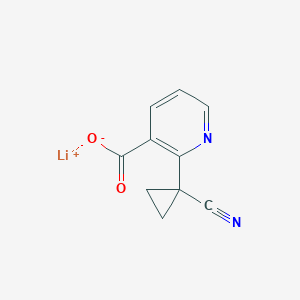
Lithium 2-(1-cyanocyclopropyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-(1-cyanocyclopropyl)nicotinate is an organic lithium compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a lithium ion, a cyanocyclopropyl group, and a nicotinate moiety
Méthodes De Préparation
The preparation of Lithium 2-(1-cyanocyclopropyl)nicotinate typically involves organic synthesis reactions. The synthetic route generally includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Lithium 2-(1-cyanocyclopropyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Applications De Recherche Scientifique
Lithium 2-(1-cyanocyclopropyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and industrial processes
Mécanisme D'action
The mechanism of action of Lithium 2-(1-cyanocyclopropyl)nicotinate involves its interaction with molecular targets and pathways within biological systems. The lithium ion in the compound can modulate various enzymes and receptors, leading to changes in cellular signaling and function. Specific pathways affected by the compound may include those involved in neurotransmission, gene expression, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Lithium 2-(1-cyanocyclopropyl)nicotinate can be compared with other similar compounds, such as:
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with therapeutic applications.
Lithium orotate:
Propriétés
Formule moléculaire |
C10H7LiN2O2 |
|---|---|
Poids moléculaire |
194.1 g/mol |
Nom IUPAC |
lithium;2-(1-cyanocyclopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O2.Li/c11-6-10(3-4-10)8-7(9(13)14)2-1-5-12-8;/h1-2,5H,3-4H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
NZKMICUUYJGXMQ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CC1(C#N)C2=C(C=CC=N2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


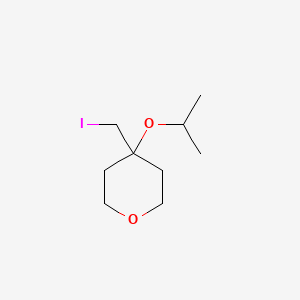
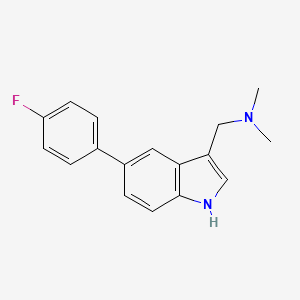
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)
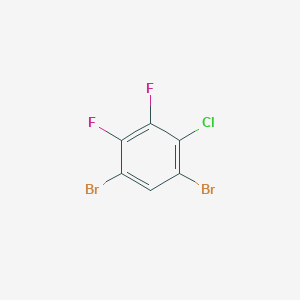
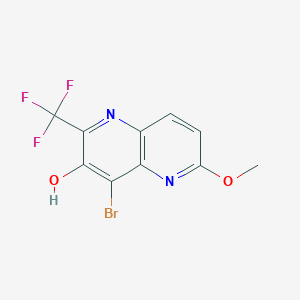
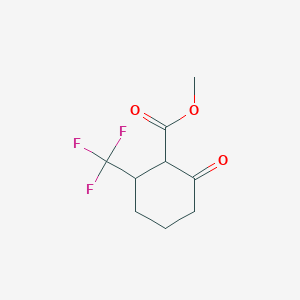

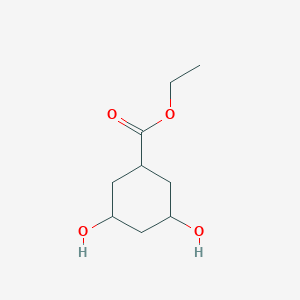
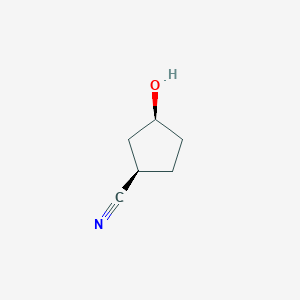
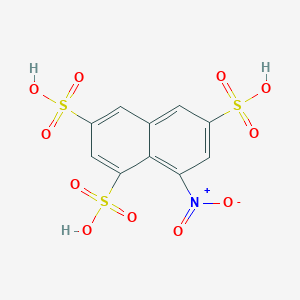
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
